![molecular formula C11H14ClNO4 B6633884 2-[(2-Chlorofuran-3-carbonyl)amino]-3,3-dimethylbutanoic acid](/img/structure/B6633884.png)
2-[(2-Chlorofuran-3-carbonyl)amino]-3,3-dimethylbutanoic acid
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Overview
Description
2-[(2-Chlorofuran-3-carbonyl)amino]-3,3-dimethylbutanoic acid, also known as CF3, is a chemical compound that has been extensively studied in scientific research. It is a potent inhibitor of the enzyme acetyl-CoA carboxylase (ACC), which plays a crucial role in fatty acid synthesis. CF3 has been shown to have potential therapeutic applications in the treatment of metabolic disorders, such as obesity and type 2 diabetes.
Mechanism of Action
2-[(2-Chlorofuran-3-carbonyl)amino]-3,3-dimethylbutanoic acid inhibits the enzyme acetyl-CoA carboxylase (ACC), which plays a crucial role in fatty acid synthesis. ACC catalyzes the carboxylation of acetyl-CoA to malonyl-CoA, which is the first step in fatty acid synthesis. By inhibiting ACC, 2-[(2-Chlorofuran-3-carbonyl)amino]-3,3-dimethylbutanoic acid blocks the synthesis of fatty acids, leading to a reduction in the accumulation of fat in adipose tissue.
Biochemical and Physiological Effects:
2-[(2-Chlorofuran-3-carbonyl)amino]-3,3-dimethylbutanoic acid has been shown to have several biochemical and physiological effects. It has been shown to reduce body weight and improve glucose tolerance in animal models of obesity and type 2 diabetes. 2-[(2-Chlorofuran-3-carbonyl)amino]-3,3-dimethylbutanoic acid has also been shown to reduce hepatic steatosis and improve insulin sensitivity in these models.
Advantages and Limitations for Lab Experiments
2-[(2-Chlorofuran-3-carbonyl)amino]-3,3-dimethylbutanoic acid has several advantages as a research tool. It is a potent and specific inhibitor of ACC, which makes it a valuable tool for studying the role of ACC in metabolic processes. However, 2-[(2-Chlorofuran-3-carbonyl)amino]-3,3-dimethylbutanoic acid has limitations as well. It is a synthetic compound, which may limit its relevance to physiological processes. Additionally, its potency may make it difficult to use in vivo.
Future Directions
There are several future directions for research on 2-[(2-Chlorofuran-3-carbonyl)amino]-3,3-dimethylbutanoic acid. One area of interest is its potential use in the treatment of metabolic disorders, such as obesity and type 2 diabetes. Further research is needed to determine the optimal dosing and delivery methods for 2-[(2-Chlorofuran-3-carbonyl)amino]-3,3-dimethylbutanoic acid in these applications. Another area of interest is the development of more potent and specific inhibitors of ACC, which may have even greater therapeutic potential. Additionally, research is needed to better understand the physiological effects of ACC inhibition and the downstream effects on metabolic processes.
Synthesis Methods
2-[(2-Chlorofuran-3-carbonyl)amino]-3,3-dimethylbutanoic acid can be synthesized through a multi-step process involving the reaction of 2-chlorofuran-3-carboxylic acid with various reagents, including thionyl chloride and tert-butylamine. The final product is obtained through a process of purification and isolation.
Scientific Research Applications
2-[(2-Chlorofuran-3-carbonyl)amino]-3,3-dimethylbutanoic acid has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to be a potent inhibitor of ACC, which plays a crucial role in fatty acid synthesis. 2-[(2-Chlorofuran-3-carbonyl)amino]-3,3-dimethylbutanoic acid has been shown to have potential therapeutic applications in the treatment of metabolic disorders, such as obesity and type 2 diabetes.
properties
IUPAC Name |
2-[(2-chlorofuran-3-carbonyl)amino]-3,3-dimethylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO4/c1-11(2,3)7(10(15)16)13-9(14)6-4-5-17-8(6)12/h4-5,7H,1-3H3,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEXPBSOOYOKTPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)O)NC(=O)C1=C(OC=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Chlorofuran-3-carbonyl)amino]-3,3-dimethylbutanoic acid |
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